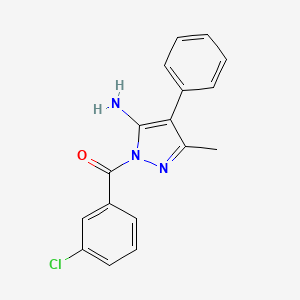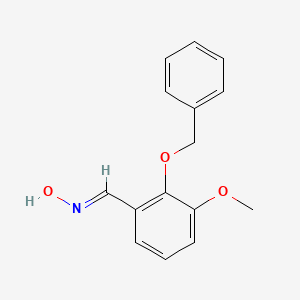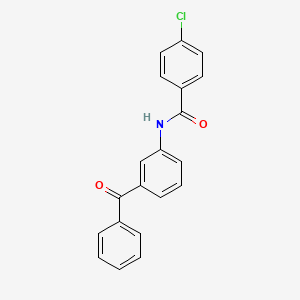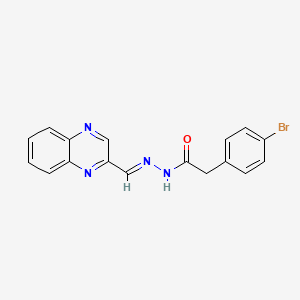![molecular formula C13H20N2S B5540789 1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)
1-methyl-4-[4-(methylthio)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-methyl-4-[4-(methylthio)benzyl]piperazine derivatives involves several key steps, including the reaction of 1-methyl piperazine with appropriate reagents. For example, the synthesis of related piperazine compounds has been achieved through reactions with alkoxyphenyl isothiocyanates in ethereal solution or with dibasic acid chlorides in benzene solution, leading to the formation of hydrochlorides by passing hydrogen chloride into dried solutions of corresponding bases (Tung, 1957).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex and varies depending on the substituents attached to the piperazine ring. X-ray crystallography studies have shown that these compounds can crystallize in different crystal classes, revealing details about bond angles and conformations. For instance, certain piperazine compounds exhibit a chair conformation of the piperazine ring and distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. These reactions include nucleophilic substitution, condensation, oxidation, and reductive amination. The resulting compounds can possess antibacterial, antitubercular, or anti-inflammatory activities, making them of significant interest in medicinal chemistry (Desai & Chikhalia, 2005).
Physical Properties Analysis
The physical properties of 1-methyl-4-[4-(methylthio)benzyl]piperazine derivatives, such as crystalline structure and melting points, are crucial for their characterization and application in various fields. These properties can be determined through techniques like X-ray crystallography and spectroscopy, providing insights into the stability and reactivity of these compounds.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with biological molecules, are central to their applications in scientific research. For instance, the binding dynamics of certain piperazine derivatives with proteins like bovine serum albumin have been studied using spectroscopic methods, revealing their potential pharmacokinetic mechanisms (Karthikeyan et al., 2015).
Aplicaciones Científicas De Investigación
Antibacterial Applications
1-Methyl-4-[4-(methylthio)benzyl]piperazine derivatives have been studied for their antibacterial properties. For example, 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids have shown in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents Matsumoto & Minami, 1975.
Antifungal and Antiviral Activities
Compounds incorporating 1-methyl-4-[4-(methylthio)benzyl]piperazine structures have demonstrated significant antifungal and antiviral effects. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives synthesized from reactions involving primary amines have shown promising antimicrobial activities against test microorganisms Bektaş et al., 2010.
Drug Metabolism and Pharmacokinetics
The metabolism of Lu AA21004, a novel antidepressant, involves the oxidative transformation of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine to various metabolites, demonstrating the importance of this compound in drug metabolism studies Hvenegaard et al., 2012.
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-4-[(4-methylsulfanylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-14-7-9-15(10-8-14)11-12-3-5-13(16-2)6-4-12/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVSPIQJYUBOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)


![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)
![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)
![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)
![N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540783.png)
![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)